REACTION_CXSMILES
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[O:1]=[C:2]1[CH2:9][CH2:8][C:5]2([CH2:7][CH2:6]2)[CH:4]=[C:3]1[C:10]#[N:11].N#N>CO.[Pd]>[O:1]=[C:2]1[CH2:9][CH2:8][C:5]2([CH2:6][CH2:7]2)[CH2:4][CH:3]1[C:10]#[N:11]
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Name
|
|
Quantity
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0.16 g
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Type
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reactant
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Smiles
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O=C1C(=CC2(CC2)CC1)C#N
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Name
|
|
Quantity
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11 mL
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Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N#N
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Name
|
|
Quantity
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0.12 g
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Type
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catalyst
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Smiles
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[Pd]
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Type
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CUSTOM
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Details
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The mixture was then stirred under an atmosphere of H2 (50 psi) for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through celite
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Type
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WASH
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Details
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rinsed with MeOH
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |